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Abstract
Pyridazin-3(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal and

agricultural chemistry, known for a wide array of biological activities. A key chemical feature of

these compounds is their existence in tautomeric forms, predominantly the lactam (keto) and

lactim (enol) structures. This technical guide provides an in-depth examination of the

tautomerism of 4-Chloropyridazin-3-ol, a halogenated derivative with potential for further

chemical modification. While direct experimental data on the tautomeric equilibrium of this

specific compound is limited in publicly accessible literature, this document extrapolates from

foundational studies on the parent pyridazin-3(2H)-one and related derivatives to provide a

robust theoretical and practical framework for its investigation. This guide covers the structural

and energetic aspects of the tautomeric forms, proposed experimental protocols for their

characterization, and the computational methods applicable to their study.

Introduction to Pyridazinone Tautomerism
The tautomerism of pyridazin-3(2H)-ones involves the migration of a proton between a nitrogen

and an oxygen atom, leading to an equilibrium between the keto (amide) and enol (hydroxy)

forms. For 4-Chloropyridazin-3-ol, this equilibrium can be represented as the interconversion

between 4-chloro-3(2H)-pyridazinone (lactam/keto form) and 4-Chloropyridazin-3-ol
(lactim/enol form).
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Generally, for pyridazin-3(2H)-ones, the keto form is found to be more stable and, therefore, the

predominant tautomer in most conditions.[1] This preference is influenced by factors such as

bond energies, resonance stabilization, and solvation effects. The introduction of a chlorine

atom at the 4-position is expected to influence the electron density of the ring and,

consequently, the tautomeric equilibrium.

Theoretical Framework and Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for

investigating the tautomerism of heterocyclic compounds. Studies on the parent pyridazin-

3(2H)-one have utilized DFT methods at the B3LYP/6-311++G** level to elucidate the

energetics of the tautomeric conversion.[2]

Two primary mechanisms for the interconversion have been considered:

Direct intramolecular hydrogen transfer: This pathway involves a high-energy, four-

membered transition state, with a calculated activation energy of approximately 42.64

kcal/mol for the parent compound.[2]

Dimer-assisted double hydrogen transfer: This mechanism, involving the formation of a

dimeric species, presents a much lower activation energy of around 14.66 kcal/mol,

suggesting it is a more favorable pathway.[2]

Solvation models have shown that protic polar solvents can reduce the activation energy for

the intramolecular transfer.[2] For 4-Chloropyridazin-3-ol, similar computational studies would

be invaluable to quantify the influence of the chloro-substituent on the relative stabilities of the

tautomers and the activation barriers for their interconversion.

Logical Workflow for Computational Analysis
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Caption: Computational workflow for studying tautomerism.

Tautomeric Equilibrium of 4-Chloropyridazin-3-ol
The tautomeric equilibrium between the keto and enol forms of 4-Chloropyridazin-3-ol is
depicted below. The position of this equilibrium is dependent on the solvent, temperature, and

pH.
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Caption: Keto-enol tautomerism of 4-Chloropyridazin-3-ol.

Proposed Experimental Protocols for Tautomer
Characterization
A multi-faceted approach employing various spectroscopic techniques is essential for the

comprehensive characterization of the tautomeric forms of 4-Chloropyridazin-3-ol.

Synthesis of 4-Chloropyridazin-3-ol
While several suppliers offer 4-Chloropyridazin-3-ol, a laboratory synthesis can be achieved,

often starting from a suitable precursor like mucochloric acid or a substituted maleic anhydride,

followed by cyclization with hydrazine and subsequent chlorination. A detailed protocol should

be adapted from established procedures for similar pyridazinones.

Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution.

¹H NMR:

Keto Form: Expect to see a signal for the N-H proton, which will be broad and its chemical

shift will be solvent-dependent. The ring protons will have characteristic chemical shifts

and coupling constants.
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Enol Form: The N-H signal will be absent, and a new signal for the O-H proton will appear,

which will also be broad and solvent-dependent. The chemical shifts of the ring protons

will differ from those of the keto form due to changes in the electronic structure of the ring.

Equilibrium: If both tautomers are present in significant amounts and the interconversion is

slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If

the interconversion is fast, an averaged spectrum will be observed. The tautomeric ratio

can be determined by integrating the signals corresponding to each form.

¹³C NMR:

Keto Form: A signal for the carbonyl carbon (C=O) is expected in the downfield region

(typically >160 ppm).

Enol Form: The carbonyl signal will be replaced by a signal for the carbon bearing the

hydroxyl group (C-OH), which will be shifted upfield.

Experimental Protocol for NMR Analysis:

Prepare solutions of 4-Chloropyridazin-3-ol at a concentration of approximately 10-20

mg/mL in a range of deuterated solvents with varying polarities and hydrogen bonding

capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

For samples showing evidence of both tautomers, perform variable temperature (VT) NMR

studies to investigate the dynamics of the equilibrium.

If possible, acquire ¹⁵N NMR spectra to further probe the nitrogen environment in each

tautomer.

Calculate the tautomeric ratio in each solvent by integrating well-resolved signals

corresponding to each tautomer in the ¹H NMR spectra.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups that differ between

the tautomers, especially in the solid state.
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Keto Form: A strong absorption band corresponding to the C=O stretching vibration (typically

in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching vibration (around 3200-

3400 cm⁻¹) are expected.

Enol Form: The C=O stretch will be absent. A broad O-H stretching band (around 3200-3600

cm⁻¹) and a C=N stretching vibration will be present.

Experimental Protocol for IR Analysis:

Acquire the FT-IR spectrum of solid 4-Chloropyridazin-3-ol using KBr pellet or Attenuated

Total Reflectance (ATR) techniques.

For solution-state analysis, acquire spectra in solvents that have transparent windows in the

regions of interest (e.g., CCl₄, CS₂).

Compare the observed vibrational frequencies with those predicted from DFT calculations for

each tautomer to aid in spectral assignment.

4.2.3 UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two

tautomers due to differences in their conjugated systems.

Keto and Enol Forms: The λ_max values for the π → π* and n → π* transitions will be

different for each tautomer.

Solvent Effects: The position of the absorption maxima can shift with solvent polarity

(solvatochromism), providing further insight into the nature of the predominant tautomer in

different environments.

Experimental Protocol for UV-Vis Analysis:

Prepare dilute solutions of 4-Chloropyridazin-3-ol in a range of solvents (e.g., hexane,

ethanol, water).

Record the UV-Vis absorption spectrum for each solution.
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Analyze the spectra for the presence of multiple absorption bands that might indicate the

presence of both tautomers.

Investigate the effect of pH on the spectra to understand the contribution of ionized species.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present

in the solid state. Based on studies of related pyridazinone derivatives, it is highly probable that

4-Chloropyridazin-3-ol crystallizes in the keto form.

Experimental Protocol for X-ray Crystallography:

Grow single crystals of 4-Chloropyridazin-3-ol suitable for X-ray diffraction, for example, by

slow evaporation from an appropriate solvent.

Perform single-crystal X-ray diffraction analysis to determine the molecular structure.

Analyze the bond lengths (e.g., C=O vs. C-O and C-N vs. C=N) and the position of the

hydrogen atom to definitively identify the tautomeric form.

Proposed Experimental Workflow
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Caption: Experimental workflow for tautomer characterization.

Data Presentation
While specific quantitative data for 4-Chloropyridazin-3-ol is not available in the reviewed

literature, the following tables provide a template for organizing and presenting experimental

and computational results.

Table 1: Theoretical Energetic Data for Tautomers of 4-Chloropyridazin-3-ol (Hypothetical)
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Tautomer Method/Basis Set Solvent
Relative Energy
(kcal/mol)

Keto Form B3LYP/6-311++G Gas Phase 0.00

Enol Form B3LYP/6-311++G Gas Phase Value

Keto Form B3LYP/6-311++G DMSO 0.00

Enol Form B3LYP/6-311++G DMSO Value

Table 2: Experimental Spectroscopic Data for Tautomers of 4-Chloropyridazin-3-ol (Template)

Tautomer Technique Solvent Key Signals/Bands

Keto Form ¹H NMR DMSO-d₆ δ (ppm): N-H, Ring-H

Enol Form ¹H NMR DMSO-d₆ δ (ppm): O-H, Ring-H

Keto Form ¹³C NMR DMSO-d₆ δ (ppm): C=O

Enol Form ¹³C NMR DMSO-d₆ δ (ppm): C-OH

Keto Form FT-IR KBr ν (cm⁻¹): C=O, N-H

Enol Form FT-IR KBr ν (cm⁻¹): O-H, C=N

Table 3: Tautomeric Ratio (K_T = [Enol]/[Keto]) in Various Solvents (Template)

Solvent Dielectric Constant (ε) Tautomeric Ratio (K_T)

Chloroform-d 4.8 Value

Acetonitrile-d₃ 37.5 Value

DMSO-d₆ 47.2 Value

Methanol-d₄ 32.7 Value

Conclusion and Future Directions
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The tautomerism of 4-Chloropyridazin-3-ol is a fundamental aspect of its chemical identity,

with significant implications for its reactivity, biological activity, and physical properties. Based

on extensive studies of the parent pyridazin-3(2H)-one and its derivatives, it is predicted that

the keto form, 4-chloro-3(2H)-pyridazinone, is the more stable and predominant tautomer,

particularly in the solid state and in polar solvents.

This technical guide provides a comprehensive framework for the detailed investigation of this

tautomeric system. Future research should focus on obtaining direct experimental data for 4-
Chloropyridazin-3-ol to validate these predictions. Specifically, the determination of the

tautomeric equilibrium constants in various solvents through NMR spectroscopy and a

definitive solid-state structure via X-ray crystallography would be of great value to the scientific

community. Furthermore, dedicated computational studies will provide deeper insights into the

influence of the chloro-substituent on the electronic structure and tautomeric energetics. Such

studies will be crucial for the rational design and development of novel pyridazinone-based

compounds for pharmaceutical and agrochemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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